molecular formula C16H17N B11882696 2-Phenyl-1-(2-phenylethyl)aziridine CAS No. 4164-22-1

2-Phenyl-1-(2-phenylethyl)aziridine

Cat. No.: B11882696
CAS No.: 4164-22-1
M. Wt: 223.31 g/mol
InChI Key: ZTSNYHQXLQARLW-UHFFFAOYSA-N
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Description

1-Phenethyl-2-phenylaziridine is a compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenethyl-2-phenylaziridine can be synthesized through various methods. One common approach involves the cyclization of 2-amino alcohols. For instance, tosylation of 2-amino alcohols followed by in situ cyclization using potassium hydroxide in a water/dichloromethane mixture can yield aziridines . Another method involves the reaction of phenethylamine with phenylaziridine under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of 1-Phenethyl-2-phenylaziridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Phenethyl-2-phenylaziridine undergoes various chemical reactions, including:

    Nucleophilic Ring Opening: This reaction involves the opening of the aziridine ring by nucleophiles such as alcohols, thiols, and anilines.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

    Substitution Reactions: Substitution reactions can occur at the phenyl or phenethyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include primary amines, substituted aziridines, and various derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Phenethyl-2-phenylaziridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenethyl-2-phenylaziridine involves the nucleophilic ring opening of the aziridine ring. This process can lead to the formation of primary amines and other derivatives. The compound’s reactivity is primarily due to the strain in the three-membered ring, which makes it susceptible to nucleophilic attack .

Properties

CAS No.

4164-22-1

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

2-phenyl-1-(2-phenylethyl)aziridine

InChI

InChI=1S/C16H17N/c1-3-7-14(8-4-1)11-12-17-13-16(17)15-9-5-2-6-10-15/h1-10,16H,11-13H2

InChI Key

ZTSNYHQXLQARLW-UHFFFAOYSA-N

Canonical SMILES

C1C(N1CCC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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